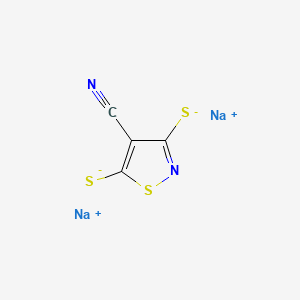
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile
説明
Bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile, also known as BSTC, is a novel organosulfur compound that has recently gained attention for its potential applications in scientific research. It is a sulfur-containing heterocyclic molecule that has been shown to possess a range of interesting properties, including anti-inflammatory, anti-tumor, and antioxidant effects. BSTC is a relatively simple molecule to synthesize and is easily available commercially, making it an attractive option for research.
科学的研究の応用
Green Synthesis
Nikpassand et al. (2021) describe an environmentally friendly procedure for synthesizing novel 5-amino-pyrazole-4-carbonitriles using magnetic nanoparticles. This method offers advantages like simplicity, high yields, and eco-friendliness. The synthesized compounds were confirmed through various spectral analyses, highlighting a potential application in green chemistry (Nikpassand et al., 2021).
Heterocyclic Chemistry
Mabkhot et al. (2010) discuss the synthesis of bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives, showing the chemical versatility of compounds like bis(sodiosulfanyl)-1,2-thiazole-4-carbonitrile in creating new heterocyclic structures (Mabkhot et al., 2010).
Anticancer Research
Salama et al. (2017) demonstrate an efficient route for synthesizing novel bis(1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) derivatives. They assessed the anticancer activity of these products against various cell lines, revealing potential applications in cancer research (Salama et al., 2017).
Antimicrobial Activities
Al‐Azmi et al. (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds exhibited antimicrobial properties, indicating the potential of this compound derivatives in antimicrobial research (Al‐Azmi et al., 2020).
Macrocyclic Chemistry
Ahmed et al. (2020) worked on novel bis[2-(thiazol-2-yl)acetonitriles], which are important intermediates for creating new macrocyclic compounds. This indicates the role of this compound derivatives in the synthesis of complex macrocyclic structures (Ahmed et al., 2020).
Electrochemical Studies
Sun et al. (2014) explored the use of an ionic liquid in the electrochemical reduction of carbon dioxide. This study, involving compounds similar to this compound, demonstrates the potential of such chemicals in electrochemistry and CO2 reduction research (Sun et al., 2014).
Corrosion Resistance Research
Lebrini et al. (2007) investigated thiadiazole derivatives for their corrosion inhibitive properties on mild steel. Their findings suggest that this compound derivatives could be explored for similar applications in corrosion resistance (Lebrini et al., 2007).
特性
IUPAC Name |
disodium;4-cyano-1,2-thiazole-3,5-dithiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S3.2Na/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJGFDHGVHMMG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[S-])[S-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

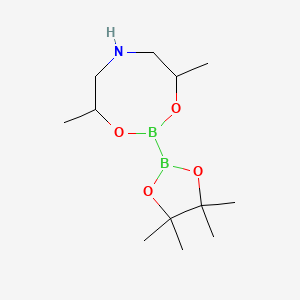
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033919.png)
![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)
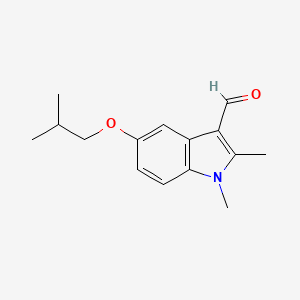

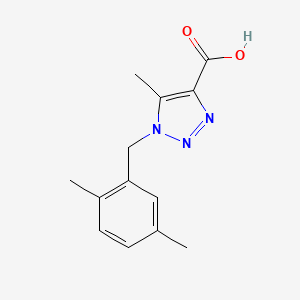

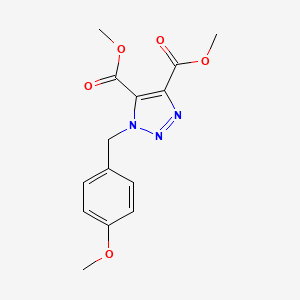

![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)